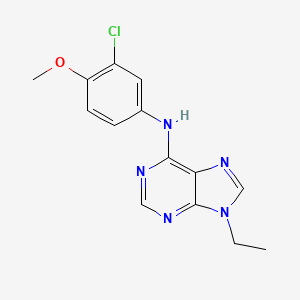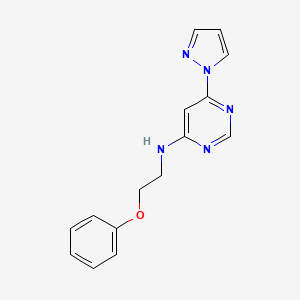![molecular formula C22H25N5O2 B15118291 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B15118291.png)
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-bromoimidazo[1,2-b]pyridazine with a suitable boronic acid substrate in the presence of a palladium catalyst (Pd(dppf)2Cl2) and a base such as potassium phosphate (K3PO4). The reaction is carried out in a mixture of acetonitrile and water under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and the induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Pyridazinone derivatives: Known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-phenylpiperidine-1-carboxamide is unique due to its specific molecular structure, which allows it to interact with particular molecular targets such as TAK1. This specificity can result in more targeted therapeutic effects and potentially fewer side effects compared to other compounds in the same class .
Properties
Molecular Formula |
C22H25N5O2 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O2/c28-22(23-18-4-2-1-3-5-18)26-12-10-16(11-13-26)15-29-21-9-8-20-24-19(17-6-7-17)14-27(20)25-21/h1-5,8-9,14,16-17H,6-7,10-13,15H2,(H,23,28) |
InChI Key |
MVZSPVNEGDSIHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-butyl-1-{3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B15118214.png)

![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)
![4-Phenyl-1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbonitrile](/img/structure/B15118238.png)
![2-{1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118241.png)
![1-(2-Methoxyphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B15118244.png)

![3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15118267.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B15118277.png)
![9-ethyl-6-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B15118278.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118280.png)
![5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B15118283.png)
